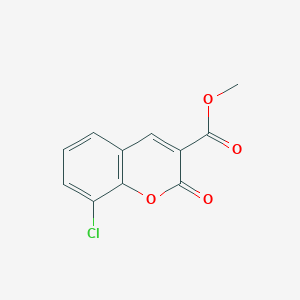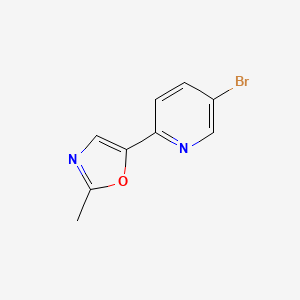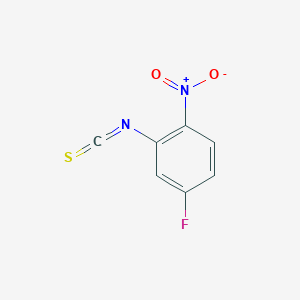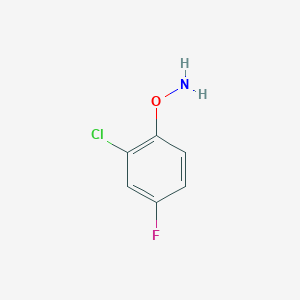
1-Mesityl-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Mesityl-2-pyrrolidinone is an organic compound that belongs to the class of pyrrolidinones It is characterized by a pyrrolidinone ring substituted with a mesityl group
Méthodes De Préparation
The synthesis of 1-Mesityl-2-pyrrolidinone typically involves the reaction of mesityl chloride with 2-pyrrolidinone in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-Mesityl-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the mesityl group, where nucleophiles such as amines or thiols replace the substituents on the aromatic ring.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane.
Applications De Recherche Scientifique
1-Mesityl-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions, including the preparation of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of polymers, coatings, and other industrial materials due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 1-Mesityl-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The mesityl group enhances the compound’s ability to interact with biological molecules, potentially leading to the inhibition of enzymes or receptors. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
1-Mesityl-2-pyrrolidinone can be compared with other pyrrolidinone derivatives, such as:
1-Methyl-2-pyrrolidinone: Known for its use as a solvent and in the production of pharmaceuticals and polymers.
2-Pyrrolidinone: A simpler pyrrolidinone derivative with applications in organic synthesis and as a precursor to other compounds.
N-Methyl-2-pyrrolidone: Widely used in industrial applications, including as a solvent for polymers and resins.
Propriétés
IUPAC Name |
1-(2,4,6-trimethylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-9-7-10(2)13(11(3)8-9)14-6-4-5-12(14)15/h7-8H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGWLYUYGFMLKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCCC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B13688219.png)

![2,5,11-Tribromoindolo[3,2,1-jk]carbazole](/img/structure/B13688224.png)
![[2-(4-Methyl-1,4-diazepan-1-yl)pyrimidin-5-yl]boronic acid](/img/structure/B13688232.png)


![5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole--6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole](/img/structure/B13688247.png)



![1H-Benzo[g]indazole-3-carboxylic acid](/img/structure/B13688272.png)
![5-Methoxy-2,9-dihydro-1h-pyrido[3,4-b]indol-1-one](/img/structure/B13688273.png)

